molecular formula C12H12N2O B12925189 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- CAS No. 481075-69-8

1H-Imidazole, 1-(2,4-dimethylbenzoyl)-

Cat. No.: B12925189
CAS No.: 481075-69-8
M. Wt: 200.24 g/mol
InChI Key: KSXAZOXYSOOOBE-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2,4-dimethylbenzoyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- typically involves the reaction of imidazole with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole, 1-(2,4-dimethylbenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 1-(2,4-dimethylbenzoyl)- stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity.

Properties

CAS No.

481075-69-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2,4-dimethylphenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C12H12N2O/c1-9-3-4-11(10(2)7-9)12(15)14-6-5-13-8-14/h3-8H,1-2H3

InChI Key

KSXAZOXYSOOOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2C=CN=C2)C

Origin of Product

United States

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